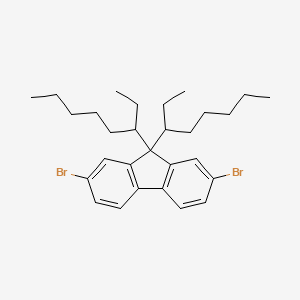
4-(2-Methoxyphenyl)-2,6-dioxo-3,5-piperidinedicarbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2-Methoxyphenyl)-2,6-dioxo-3,5-piperidinedicarbonitrile is a complex organic compound with a unique structure that includes a methoxyphenyl group and a piperidinedicarbonitrile core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Methoxyphenyl)-2,6-dioxo-3,5-piperidinedicarbonitrile typically involves multiple steps. One common method starts with the reaction of 2-methoxyphenyl isocyanate with a suitable dicarbonitrile precursor under controlled conditions. The reaction is usually carried out in an organic solvent such as acetonitrile, with the addition of a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain high-purity products .
化学反应分析
Types of Reactions
4-(2-Methoxyphenyl)-2,6-dioxo-3,5-piperidinedicarbonitrile undergoes various chemical reactions, including:
Oxidation: The methoxyphenyl group can be oxidized to form corresponding quinones.
Reduction: The nitrile groups can be reduced to amines under suitable conditions.
Substitution: Electrophilic aromatic substitution reactions can occur on the methoxyphenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Reagents like halogens and nitrating agents are employed for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and related compounds.
Substitution: Halogenated or nitrated derivatives of the methoxyphenyl ring.
科学研究应用
4-(2-Methoxyphenyl)-2,6-dioxo-3,5-piperidinedicarbonitrile has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes
作用机制
The mechanism of action of 4-(2-Methoxyphenyl)-2,6-dioxo-3,5-piperidinedicarbonitrile involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it can interact with cellular receptors, modulating signaling pathways involved in various biological processes .
相似化合物的比较
Similar Compounds
- 2-{[4-(2-Methoxyphenyl)piperazin-1-yl]alkyl}-1H-benzo[d]imidazoles
- Urapidil
- Other arylpiperazine derivatives
Uniqueness
4-(2-Methoxyphenyl)-2,6-dioxo-3,5-piperidinedicarbonitrile stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. Its methoxyphenyl group and piperidinedicarbonitrile core make it distinct from other similar compounds, providing unique opportunities for research and application .
属性
CAS 编号 |
73843-58-0 |
|---|---|
分子式 |
C14H11N3O3 |
分子量 |
269.25 g/mol |
IUPAC 名称 |
4-(2-methoxyphenyl)-2,6-dioxopiperidine-3,5-dicarbonitrile |
InChI |
InChI=1S/C14H11N3O3/c1-20-11-5-3-2-4-8(11)12-9(6-15)13(18)17-14(19)10(12)7-16/h2-5,9-10,12H,1H3,(H,17,18,19) |
InChI 键 |
FXXFRXLSZLHJFI-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=CC=C1C2C(C(=O)NC(=O)C2C#N)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![2-[(5,6-Dichloro-2-iodoimidazo[4,5-b]pyridin-3-yl)methoxy]ethyl-trimethylsilane](/img/structure/B12810876.png)








